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Feature

Foretinib + Erlotinib (Combination
Therapy)

Erlotinib Monotherapy

Mechanism of
Action

Recommended Dose

Efficacy (in studied
population)

Common Adverse
Events (220%)

Key Resistance
Mechanisms
Targeted

Inhibits EGFR, MET, AXL, VEGFRZ2,
and other kinases [1] [2]

Erlotinib 150 mg daily from day 1, with
Foretinib 30 mg added from day 15
(28-day cycles) [1] [5]

17.8% response rate (5/28 response-
evaluable patients) [1] [2]

Diarrhea, fatigue, anorexia, dry skin,
rash, hypertension [1] [5]

Primary (HGF-MET signaling) and
acquired (MET amplification, AXL
activation) resistance to EGFR TKIls

[1] [2]

Reversible inhibitor of EGFR tyrosine
kinase [3] [4]

150 mg daily, on an empty stomach

[3] [4]

Higher response rates in EGFR
mutation-positive NSCLC; modest
benefit in unselected populations [1]

[6]

Rash (49%), diarrhea (20%),
anorexia, fatigue [3]

Primarily effective against EGFR-
sensitizing mutations; does not
address MET/AXL-mediated
resistance [1]
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Foretinib + Erlotinib (Combination

Feature Erlotinib Monotherapy
Therapy)

Research Phase Phase | (as of 2017). Future FDA-approved; first-line treatment for
development "will require molecular EGFR-mutant advanced NSCLC [3]
patient selection” [1] [2] [6]

Mechanistic Rationale and Signaling Pathways

The combination strategy is grounded in overcoming well-defined resistance pathways to EGFR inhibitors.

¢ Erlotinib’'s Role: As a first-generation EGFR TKI, erlotinib blocks the adenosine triphosphate (ATP)
binding site of the EGFR, inhibiting its autophosphorylation and downstream pro-survival signaling
pathways, such as the MAPK and STAT pathways [7] [4].

e Foretinib's Role: Foretinib is a multi-kinase inhibitor that primarily targets MET and AXL [1] [2]. Both
MET amplification and AXL activation are established mechanisms of acquired resistance to EGFR
TKIs like erlotinib. Furthermore, primary resistance can be mediated by upregulation of HGF (the
MET ligand) [1] [2]. By inhibiting these parallel pathways, foretinib is designed to restore tumor
sensitivity to EGFR inhibition.

The following diagram illustrates the signaling pathways and the points of inhibition for each drug.
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Key Experimental Data and Protocol

The primary source of comparative data comes from the Canadian Cancer Trials Group phase I study

(IND.196) [1] [5] [2].

e Study Objective: To determine the Recommended Phase Il Dose (RP2D) and assess the safety and
preliminary efficacy of the combination.
¢ Patient Population: 31 patients with previously treated advanced NSCLC.
e Experimental Design:
o Dosing Protocol: A standard "3+3" dose escalation design was used. Erlotinib (100 mg or 150
mg) was started on Day 1 of cycle 1. If tolerated, foretinib (30 mg or 45 mg) was added on Day
15 [1] [5].
o RP2D: The recommended phase Il dose was defined as erlotinib 150 mg daily for 14 days,
with foretinib 30 mg added on day 15, with both drugs continued continuously in 28-day
cycles [1] [2].
¢ Key Findings:
o Efficacy: The objective response rate was 17.8% (5 out of 28 response-evaluable patients) in
this molecularly unselected, pretreated population [1] [2].
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o Biomarker Analysis: In a subset of 18 tumor samples, baseline MET expression appeared to
be associated with treatment response, highlighting a potential subgroup that might derive more
benefit [1] [2].

o Safety: The combination showed "incremental toxicity" over erlotinib alone. Dose-limiting
toxicities (DLTs) at the RP2D included Grade 3 pain, mucositis, fatigue, and rash. Common
adverse events are listed in the table above [1] [5].

Interpretation and Research Implications

For researchers and clinicians, the data suggests:

e The foretinib and erlotinib combination presents a clinically active but more toxic option for
advanced, pretreated NSCLC.

e The future of this combination, as noted by the study authors, hinges on molecular patient
selection [1] [2]. Targeting populations with specific resistance mechanisms, such as MET
amplification or AXL activation, is likely necessary to maximize the benefit-risk ratio.

¢ This combination approach represents a rational strategy to overcome resistance to first-generation
EGFR TKiIs, a significant challenge in clinical management.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Aphase | study of foretinib plus erlotinib in patients with previously... [pubmed.ncbi.nim.nih.gov]
2. A phase | study of foretinib plus erlotinib in patients with ... [oncotarget.com]

3. Erlotinib - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

4. Erlotinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

5. A phase | study of foretinib plus erlotinib in patients with ... [pmc.ncbi.nim.nih.gov]

6. Recent Advancements of Monotherapy, Combination, and ... [frontiersin.org]

7. Signaling pathways involved in the inhibition of epidermal ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29050231/
https://www.oncotarget.com/article/18753/text/
https://pubmed.ncbi.nlm.nih.gov/29050231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5642506/
https://www.smolecule.com/products/s548153?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29050231/
https://www.oncotarget.com/article/18753/text/
https://www.smolecule.com/products/s548153?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29050231/
https://www.oncotarget.com/article/18753/text/
https://www.ncbi.nlm.nih.gov/books/NBK554484/
https://go.drugbank.com/drugs/DB00530
https://pmc.ncbi.nlm.nih.gov/articles/PMC5642506/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.905947/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4088013/
https://www.smolecule.com/products/s548153?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing
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Monotherapy]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548153#foretinib-erlotinib-vs-erlotinib-alone-nscic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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